Boiling Point Reduction of ~8°C Enables Milder Distillation and Reduced Thermal Degradation Risk
4-Iodooctane exhibits a computed normal boiling point of 217.2±8.0 °C at 760 mmHg, which is approximately 8.1 °C lower than the 225.3±3.0 °C boiling point of its primary isomer 1-iodooctane, as predicted by the ACD/Labs Percepta Platform . This boiling point depression is consistent with the general observation that branched or internally substituted alkyl halides have lower boiling points than their linear primary counterparts due to reduced molecular surface area and weaker van der Waals packing [1]. The 8 °C difference is practically meaningful for fractional distillation separation of isomer mixtures and may reduce thermal decomposition of the alkyl iodide during purification.
| Evidence Dimension | Normal Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 217.2±8.0 °C (ACD/Labs predicted) |
| Comparator Or Baseline | 1-Iodooctane: 225.3±3.0 °C (ACD/Labs predicted) |
| Quantified Difference | ΔT_bp ≈ -8.1 °C (4-iodooctane lower) |
| Conditions | Computed normal boiling point at 760 mmHg; ACD/Labs Percepta v14.00; same prediction method applied to both isomers |
Why This Matters
A lower boiling point allows gentler distillation conditions, reduces energy input, and lowers the risk of thermal dehydroiodination during purification, which is critical for maintaining high purity in procurement and downstream synthetic use.
- [1] Smith, M. B.; March, J. March's Advanced Organic Chemistry, 7th ed.; Wiley, 2013. Class-level: branched/internal alkyl halides have lower boiling points than linear primary isomers due to reduced surface area and weaker van der Waals interactions. View Source
